(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid
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Description
(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3,3-Dimethylpyrrolidine-2-carboxylic acid is 143.094628657 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
"(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid" plays a significant role in synthetic chemistry, serving as a precursor or intermediate in the synthesis of complex molecules. For example, Revial et al. (2000) demonstrated its application in the enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to the synthesis of trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates with good to excellent diastereoselectivity (Revial et al., 2000). This showcases its utility in creating enantiomerically pure compounds essential for pharmaceutical and chemical research.
Materials Science
In materials science, the compound has been utilized in the self-assembly of amphoteric azopyridine carboxylic acids, which form organized structures influenced by external stimuli such as heat, pH changes, and light (Ken'ichi Aoki et al., 2000). This study highlights the potential of using "(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid" derivatives in the development of responsive materials for various applications, including smart coatings and drug delivery systems.
Analytical Chemistry
In analytical chemistry, derivatives of "(S)-3,3-Dimethylpyrrolidine-2-carboxylic acid" have been employed as chiral derivatization agents for the highly sensitive and selective detection of chiral carboxylic acids by UPLC-MS/MS analysis. Takayama et al. (2014) developed novel triazine-type chiral derivatization reagents for carboxylic acids, which enabled the clear identification and quantification of various biological carboxylic acids, including chiral, mono-, and di-carboxylic acids in human saliva (Takahiro Takayama et al., 2014). Such applications are crucial for metabolomics studies and the diagnosis of diseases through non-invasive means.
Properties
IUPAC Name |
(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFLYFRHDIHZFZ-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN[C@@H]1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609238 |
Source
|
Record name | 3,3-Dimethyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204267-20-9 |
Source
|
Record name | 3,3-Dimethyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.